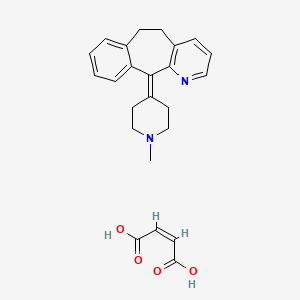
Aminopropazine Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopropazine fumarate is a chemical compound with the molecular formula C19H25N3S.C4H4O4. It is a derivative of aminopropazine, a phenothiazine derivative, and is commonly used in veterinary medicine to reduce excessive smooth muscle contractions and manage urethral spasms associated with urolithiasis in cats and dogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminopropazine fumarate involves several steps. One common method includes the reaction of aminopropazine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Aminopropazine fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Aminopropazine fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on smooth muscle contractions and its potential use in treating various smooth muscle disorders.
Medicine: Primarily used in veterinary medicine to manage urethral spasms and reduce smooth muscle contractions in cats and dogs.
Industry: Employed in the production of veterinary pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Aminopropazine fumarate exerts its effects by blocking dopamine receptors in the central nervous system, leading to a reduction in smooth muscle contractions. The compound also has anticholinergic and antihistaminic properties, which contribute to its overall pharmacological profile. The molecular targets include dopamine receptors, muscarinic receptors, and histamine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiomazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic with similar chemical structure and pharmacological effects.
Promethazine: Known for its antihistaminic and antiemetic properties.
Uniqueness
Aminopropazine fumarate is unique due to its specific use in veterinary medicine for managing urethral spasms and reducing smooth muscle contractions.
Propriétés
Numéro CAS |
2278-27-5 |
|---|---|
Formule moléculaire |
C23H29N3O4S |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine |
InChI |
InChI=1S/C19H25N3S.C4H4O4/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;5-3(6)1-2-4(7)8/h5-12,15H,13-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CRWKVVGZQIWPES-WLHGVMLRSA-N |
SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C[NH+](C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C.C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C[NH+](C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |
Apparence |
Solid powder |
Key on ui other cas no. |
18651-99-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminopropazine fumarate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)



![N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide](/img/structure/B1665934.png)
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
